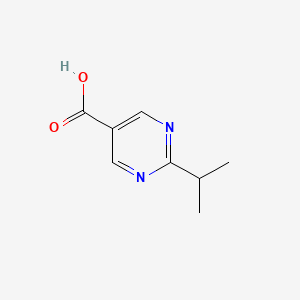

2-Isopropylpyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5(2)7-9-3-6(4-10-7)8(11)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIFLHTYAHFUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647952 | |

| Record name | 2-(Propan-2-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927803-31-4 | |

| Record name | 2-(Propan-2-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropylpyrimidine-5-carboxylic acid (CAS 927803-31-4)

Abstract

This technical guide provides a comprehensive overview of 2-Isopropylpyrimidine-5-carboxylic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The document details the physicochemical properties, a plausible and detailed multi-step synthesis pathway with underlying mechanistic rationale, and expected analytical characterization data. Furthermore, it explores the potential applications of this molecule, particularly in the context of kinase inhibitor development, drawing upon the established importance of the pyrimidine scaffold in modern pharmacology. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable laboratory protocols.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding as both an acceptor and a donor (in its substituted forms), and its structural resemblance to endogenous nucleobases make it an ideal framework for designing molecules that can interact with a wide range of biological targets. Pyrimidine derivatives have demonstrated a vast spectrum of biological activities, including but not limited to, anticancer, antiviral, antibacterial, and anti-inflammatory properties.

A significant portion of kinase inhibitors, a cornerstone of targeted cancer therapy, incorporate the pyrimidine core.[1] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The 2- and 5-positions are particularly amenable to modification to modulate interactions with the hinge region and the solvent-exposed regions of the kinase active site, respectively.

This compound (CAS 927803-31-4) is a valuable building block in this context. The isopropyl group at the 2-position can provide beneficial steric interactions and lipophilicity, while the carboxylic acid at the 5-position serves as a versatile handle for further chemical elaboration, such as amide bond formation, to introduce additional pharmacophoric features or to modulate solubility and cell permeability.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 927803-31-4 | [2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| Appearance | Solid | [3] |

| Predicted XlogP | 0.9 | PubChem |

| Monoisotopic Mass | 166.07423 Da | PubChem |

Spectroscopic Analysis (Predicted)

While experimental spectra for this specific compound are not widely published, a detailed prediction based on the known spectroscopic characteristics of pyrimidines and carboxylic acids provides a strong indication of the expected analytical data.

-

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The two pyrimidine protons at the 4- and 6-positions should appear as singlets in the aromatic region (typically δ 8.5-9.5 ppm). The methine proton of the isopropyl group will be a septet (or multiplet) around δ 3.0-3.5 ppm, coupled to the six equivalent methyl protons, which will appear as a doublet around δ 1.2-1.4 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (δ 10-13 ppm), which is exchangeable with D₂O.[4][5]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the pyrimidine ring carbons, with the carbon bearing the carboxylic acid group being the most downfield (around 165-175 ppm).[4] The other pyrimidine carbons will resonate in the range of δ 120-160 ppm. The carbons of the isopropyl group will appear in the aliphatic region.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band from the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹.[6] A strong, sharp C=O stretching absorption is expected around 1710-1760 cm⁻¹.[6] C-H stretching bands from the isopropyl group will be observed just below 3000 cm⁻¹. The pyrimidine ring will exhibit characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[7]

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 166 would be expected. Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[8]

Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached via a multi-step sequence, beginning from readily available starting materials. The overall strategy involves the construction of the pyrimidine ring followed by the hydrolysis of a carboxylic ester precursor.

Caption: A high-level overview of the synthetic workflow for this compound.

Step 1: Preparation of Isobutyramidinium Hydrochloride

The first key intermediate is the amidinium salt. This is classically prepared from the corresponding nitrile via the Pinner reaction. However, a more direct route starting from the amide is also feasible and avoids the use of hydrogen cyanide precursors.

Protocol:

-

Preparation of Isobutyramide: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-salt bath. Charge the flask with concentrated aqueous ammonia. Add isobutyryl chloride dropwise with vigorous stirring, maintaining the internal temperature below 15°C.[9] After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. The resulting solid is a mixture of isobutyramide and ammonium chloride. Evaporate the mixture to dryness under reduced pressure. Extract the residue with hot ethyl acetate to dissolve the isobutyramide, leaving behind the ammonium chloride.[9] Cool the ethyl acetate extract to crystallize the isobutyramide, which can be collected by filtration.

-

Formation of Isobutyramidinium Hydrochloride: Suspend the dry isobutyramide in anhydrous diethyl ether. Add an equimolar amount of phosphorus pentachloride (PCl₅) portion-wise with stirring under an inert atmosphere (e.g., nitrogen or argon). After the initial exothermic reaction subsides, stir the mixture at room temperature for 2-3 hours. Carefully add a saturated solution of ammonia in ethanol to the reaction mixture. The amidinium hydrochloride will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Causality of Experimental Choices: The use of PCl₅ is a standard method to convert amides to the corresponding imidoyl chlorides, which are then readily converted to the amidine upon treatment with ammonia. The reaction is performed under anhydrous conditions to prevent the hydrolysis of PCl₅ and the imidoyl chloride intermediate.

Step 2: Synthesis of Methyl 2-Isopropylpyrimidine-5-carboxylate

This step involves a cyclocondensation reaction between the isobutyramidinium hydrochloride and a suitable three-carbon building block. A highly effective method utilizes the pre-formed sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[10]

Sources

- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. govinfo.gov [govinfo.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

physicochemical properties of 2-Isopropylpyrimidine-5-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Isopropylpyrimidine-5-carboxylic Acid

Abstract

This compound is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its pharmacokinetic profile. This guide provides a comprehensive analysis of the key physicochemical attributes of this compound, including its structure, acidity (pKa), lipophilicity (logP/logD), and aqueous solubility. We delve into the theoretical importance of each parameter in the context of drug action and present authoritative, field-proven experimental protocols for their determination. This document is intended for researchers, medicinal chemists, and drug development scientists who require a deep, practical understanding of this molecule's characteristics to unlock its therapeutic potential.

Compound Identification and Structure

The foundational step in any physicochemical assessment is the unambiguous identification of the molecule. This compound is a disubstituted pyrimidine, a class of heterocycles prevalent in numerous bioactive molecules.

-

IUPAC Name: 2-(propan-2-yl)pyrimidine-5-carboxylic acid

The structural features—a lipophilic isopropyl group, an acidic carboxylic acid, and a basic pyrimidine core—dictate its chemical behavior and interaction with biological targets.

Caption: Chemical structure of this compound.

Summary of Physicochemical Properties

For rapid assessment, the core physicochemical data, including both predicted and experimentally determined values, are summarized below. These parameters are the primary drivers of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value / Range | Significance in Drug Discovery |

| Molecular Weight | 166.18 g/mol | Compliant with Lipinski's Rule of 5 (<500 Da), favoring good absorption and distribution.[5] |

| XlogP (Predicted) | 0.9 | Indicates a balanced lipophilicity/hydrophilicity profile, which is often optimal for oral bioavailability.[6] |

| pKa (Acidic) | ~4-5 (Estimated) | The carboxylic acid group will be ionized at physiological pH, influencing solubility and receptor interactions.[7][8] |

| pKa (Basic) | ~1-3 (Estimated) | The pyrimidine nitrogens provide a basic center, affecting solubility in acidic environments (e.g., the stomach). |

| Aqueous Solubility | pH-dependent | Critical for absorption; low solubility can be a major hurdle for oral drug development.[9] |

| Form | Solid | As reported by commercial suppliers.[1] |

In-Depth Analysis and Experimental Protocols

A Senior Application Scientist does not rely solely on predicted values. Rigorous experimental determination is essential for building a reliable data package for any promising compound.

Acidity and Basicity: The Ionization Constant (pKa)

Expertise & Experience: The ionization state of a molecule at a given pH governs its solubility, permeability across biological membranes, and ability to bind to its target. This compound is an amphoteric molecule, possessing both an acidic carboxylic acid group and basic pyrimidine nitrogens.

-

Acidic pKa (pKa₁): The carboxylic acid group (-COOH) is expected to have a pKa in the 4-5 range, typical for this functional group.[7][8][10] At physiological pH (~7.4), this group will be predominantly deprotonated to its carboxylate form (-COO⁻), significantly increasing aqueous solubility.

-

Basic pKa (pKa₂): The pyrimidine ring contains two nitrogen atoms that can be protonated. The pKa for this protonation is typically low. This basicity is crucial for solubility in the acidic environment of the stomach, which can facilitate dissolution prior to absorption.

Trustworthiness (Self-Validating Protocol): Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its accuracy and reproducibility. The principle involves monitoring the change in pH of a solution of the compound as a titrant (a strong acid and a strong base) is added incrementally.

Experimental Protocol:

-

Preparation: Accurately weigh ~1-2 mg of this compound and dissolve it in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.

-

Titration (Base): Begin titration with a standardized solution of a strong base (e.g., 0.1 M KOH). Record the pH after each addition of titrant.

-

Titration (Acid): Back-titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) past the initial starting point.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to calculate the precise pKa from the inflection points.

Caption: Ionization states of the molecule as a function of pH.

Lipophilicity: The Partition and Distribution Coefficients (logP & logD)

Expertise & Experience: Lipophilicity is a critical measure of a drug's ability to partition between a lipid-like environment (e.g., a cell membrane) and an aqueous environment (e.g., blood plasma).[11] It profoundly influences absorption, membrane permeability, plasma protein binding, and volume of distribution.

-

logP (Partition Coefficient): Describes the lipophilicity of the neutral form of the molecule. It is a constant value.

-

logD (Distribution Coefficient): Describes the lipophilicity of the molecule at a specific pH, accounting for all ionized and neutral species.[12][13] For an ionizable compound like ours, logD is the more physiologically relevant parameter.

The predicted XlogP of 0.9 suggests a well-balanced molecule, but this must be confirmed experimentally.[6]

Trustworthiness (Self-Validating Protocol): Shake-Flask Method

The shake-flask method is the universally accepted "gold standard" for logP/logD determination due to its direct measurement of partitioning.[13][14][15]

Experimental Protocol:

-

System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD₇.₄). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours to ensure thermodynamic equilibrium.[13]

-

Compound Addition: Add a known amount of this compound to the biphasic system in a glass vial.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a validated analytical method, typically HPLC-UV.

-

Calculation: Calculate logD using the formula: logD = log₁₀(C_oct / C_aq).

Caption: Workflow for thermodynamic solubility determination.

Chemical Stability

Expertise & Experience: The chemical stability of an active pharmaceutical ingredient (API) determines its shelf-life and dictates necessary storage conditions. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. [16]For this compound, key potential degradation pathways include hydrolysis, oxidation, and photodecomposition. Stability studies are mandated by regulatory agencies like the ICH. [17] Authoritative Grounding: Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify likely degradation products and establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.

Experimental Protocol (Conceptual):

-

Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heated. Samples are taken at various time points. Hydrolysis of amide or ester groups is a common degradation pathway for many drugs. [16]2. Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂), at room temperature or elevated temperature.

-

Photostability: The solid compound and its solution are exposed to controlled light conditions (e.g., Xenon lamp) as per ICH Q1B guidelines to assess sensitivity to light.

-

Thermal Degradation: The solid compound is stored at elevated temperatures to assess its stability in the solid state.

-

Analysis: All stressed samples are analyzed by a stability-indicating HPLC method (typically with mass spectrometry detection) to separate and identify any degradants formed.

Conclusion

The physicochemical profile of this compound suggests it is a promising scaffold for drug discovery. Its molecular weight is favorable, and its predicted lipophilicity is in a desirable range for oral absorption. As an amphoteric substance, its solubility and membrane permeability will be significantly influenced by pH, a factor that must be carefully considered during lead optimization and formulation. The experimental protocols outlined in this guide provide a robust framework for definitively characterizing these critical properties. A comprehensive, experimentally-derived data package is the cornerstone of a successful drug development program, enabling informed decisions and mitigating downstream risks.

References

- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.

- PubMed. (n.d.).

- Encyclopedia.pub. (2022).

- Journal of Pharmaceutical and Biomedical Analysis. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods.

- Cambridge MedChem Consulting. (n.d.). LogP/D.

- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- PubChem. (n.d.). 2-(Isopropylamino)pyrimidine-5-carboxylic acid.

- CymitQuimica. (n.d.). 2-Isopropyl-pyrimidine-5-carboxylic acid.

- Pharmaffiliates. (n.d.). This compound.

- Protocols.io. (2024). LogP / LogD shake-flask method.

- Protocols.io. (2025). In-vitro Thermodynamic Solubility.

- ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1.

- Organic Chemistry Tutor. (n.d.).

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Chemistry LibreTexts. (2019). Acid Strength and pKa.

- Santa Cruz Biotechnology. (n.d.). 2-Isopropyl-pyrimidine-5-carboxylic acid.

- ChemistryTalk. (n.d.). The pKa in Organic Chemistry.

- PubChemLite. (n.d.). This compound (C8H10N2O2).

- BIOGEN Científica. (n.d.). 2-Isopropyl-pyrimidine-5-carboxylic acid.

- Coriolis Pharma. (2024).

- RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS.

Sources

- 1. 2-Isopropyl-pyrimidine-5-carboxylic acid | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. 2-Isopropyl-pyrimidine-5-carboxylic acid [biogen.es]

- 5. fiveable.me [fiveable.me]

- 6. PubChemLite - this compound (C8H10N2O2) [pubchemlite.lcsb.uni.lu]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. evotec.com [evotec.com]

- 10. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 11. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. researchgate.net [researchgate.net]

- 16. rsquarel.org [rsquarel.org]

- 17. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]

An In-Depth Technical Guide to 2-Isopropylpyrimidine-5-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-isopropylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its physicochemical properties, including its molecular weight, and outlines a robust synthetic pathway for its preparation. Furthermore, it delves into the analytical techniques for its characterization and discusses its potential applications, particularly as a scaffold in the development of kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and utilization of novel pyrimidine derivatives.

Introduction

Pyrimidine-5-carboxylic acid and its derivatives are fundamental scaffolds in the realm of medicinal chemistry, recognized for their diverse pharmacological activities.[1] The pyrimidine ring system is a key component of nucleobases and, as such, is a privileged structure in interacting with a wide array of biological targets. The strategic substitution on the pyrimidine core can significantly influence the molecule's biological activity. The introduction of an isopropyl group at the 2-position and a carboxylic acid at the 5-position of the pyrimidine ring yields this compound, a compound with potential as a versatile building block in the synthesis of novel therapeutic agents. This guide aims to provide a detailed technical overview of this specific molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in drug discovery and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 166.18 g/mol | [2][3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |

| CAS Number | 927803-31-4 | [2][3] |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Melting Point | 259-261 °C (for the parent pyrimidine-5-carboxylic acid) | [4][5] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Moderate solubility in aqueous buffers. | [6][7] |

| pKa | ~3.08 (predicted for pyrimidine-2-carboxylic acid) | [8] |

Note: Some properties are based on closely related analogs and are indicated as such. Experimental determination for this compound is recommended for precise values.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of the corresponding ester followed by hydrolysis. A general and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been reported, which can be adapted for this specific compound.[9]

Synthesis Workflow Diagram

Caption: A two-step synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 2-isopropylpyrimidine-5-carboxylate

This step is based on the general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[9]

-

Preparation of Isobutyramidine Hydrochloride: Isobutyronitrile is converted to the corresponding imidate hydrochloride using anhydrous HCl in ethanol, followed by reaction with ammonia to yield isobutyramidine hydrochloride.

-

Reaction with Sodium Salt: In a round-bottom flask, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF).

-

Addition of Amidine: Isobutyramidine hydrochloride (1.1 eq) is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure methyl 2-isopropylpyrimidine-5-carboxylate.

Step 2: Hydrolysis to this compound

This step involves the saponification of the ester to the carboxylic acid.[10]

-

Reaction Setup: In a round-bottom flask, methyl 2-isopropylpyrimidine-5-carboxylate (1.0 eq) is suspended in a mixture of water and a co-solvent like methanol or THF.

-

Addition of Base: An aqueous solution of lithium hydroxide (LiOH) (2-3 eq) is added to the suspension.

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC).

-

Acidification: The reaction mixture is cooled to 0 °C and acidified with a dilute solution of hydrochloric acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

Isolation: The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show a doublet for the methyl protons of the isopropyl group, a septet for the methine proton of the isopropyl group, and two singlets for the pyrimidine ring protons. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR (Predicted): The carbon NMR spectrum will show distinct signals for the methyl and methine carbons of the isopropyl group, the carbons of the pyrimidine ring, and the carbonyl carbon of the carboxylic acid. Online prediction tools can provide estimated chemical shifts.[11]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C=N and C=C stretching vibrations from the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 166.18 g/mol .

Applications in Drug Discovery

The pyrimidine scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors.[12]

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. Many approved kinase inhibitors contain a pyrimidine core that forms key hydrogen bond interactions with the hinge region of the kinase active site. The 2-substituent on the pyrimidine ring often plays a significant role in determining the selectivity and potency of the inhibitor.

The isopropyl group at the 2-position of this compound can occupy a hydrophobic pocket in the active site of certain kinases, potentially contributing to binding affinity. The carboxylic acid at the 5-position can be utilized as a handle for further chemical modifications to explore structure-activity relationships (SAR) and to improve pharmacokinetic properties. For instance, the carboxylic acid can be converted to various amides or esters to interact with different regions of the kinase active site or to modulate solubility and cell permeability.[13]

Signaling Pathway Diagram

Caption: Competitive inhibition of a kinase by a 2-isopropylpyrimidine-based inhibitor.

Safety and Handling

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. This technical guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and insights into its potential applications as a scaffold for kinase inhibitors. The information presented herein serves as a foundational resource for researchers and scientists working on the design and synthesis of novel pyrimidine-based therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Cayman Chemical. Pyrimidine-4-Carboxylic Acid Product Information. Link

-

Chem-Impex. Pyrimidine-4-carboxylic acid. Link

-

Capot Chemical. Pyrimidine-5-carboxylic acid. Link

-

Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Link

-

ChemicalBook. Pyrimidine-2-carboxylic acid CAS#: 31519-62-7. Link

-

Santa Cruz Biotechnology. 2-Isopropyl-pyrimidine-5-carboxylic acid. Link

-

MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. Link

-

PubChem. This compound. Link

-

Sigma-Aldrich. Pyrimidine-5-carboxylic acid. Link

-

Pharmaffiliates. This compound. Link

-

MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. Link

-

PubChem. Pyrimidine-5-carboxylic acid. Link

-

PubChem. 2-(Isopropylamino)pyrimidine-5-carboxylic acid. Link

-

PDF. Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. Link

-

NMRDB.org. Predict 13C carbon NMR spectra. Link

-

Semantic Scholar. Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Link

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Link

-

PROSPRE. 1H NMR Predictor. Link

-

PubMed Central. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Link

-

Organic Syntheses. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Link

-

ResearchGate. Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Link

-

LookChem. 2,4-dimethoxy-5-pyrimidinecarboxylic acid. Link

-

PhytoBank. 1H NMR Spectrum (PHY0046131). Link

-

Fisher Scientific. Pyrimidine-5-carboxylic acid, 95%. Link

-

PubMed. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. Link

-

Google Patents. Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates. Link

-

PubMed. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. Link

-

PubMed. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. Link

-

Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Link

-

Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Link

-

PubMed. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Link

-

PubMed Central. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Link

-

PubMed Central. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. Link

-

ChemicalBook. 1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid(754214-42-1) 1 h nmr. Link

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. Link

-

ChemSpider. Adipic acid, 2-isopropylphenyl propyl ester. Link

-

The Royal Society of Chemistry. Efficient approach to prepare multi-anticancer drug Conjugated nanocarrier. Link

Sources

- 1. Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine- 5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4595-61-3 | Pyrimidine-5-carboxylic acid - Capot Chemical [capotchem.com]

- 5. Pyrimidine-5-carboxylic acid | 4595-61-3 [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 8. Pyrimidine-2-carboxylic acid CAS#: 31519-62-7 [m.chemicalbook.com]

- 9. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 10. jocpr.com [jocpr.com]

- 11. Visualizer loader [nmrdb.org]

- 12. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 954233-00-2|2-Isopropyl-4-methylpyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2-Isopropylpyrimidine-5-carboxylic Acid: Structure, Synthesis, and Potential Applications

Foreword: The Architectural Nuance of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyrimidine core represents a "privileged scaffold"—a molecular framework that has repeatedly demonstrated the ability to bind to a diverse range of biological targets, yielding compounds with significant therapeutic potential. The strategic substitution of this heterocyclic system allows for the fine-tuning of physicochemical properties and biological activity. This guide focuses on a specific, yet intriguing, derivative: 2-Isopropylpyrimidine-5-carboxylic acid . The introduction of an isopropyl group at the 2-position and a carboxylic acid at the 5-position imparts a unique combination of lipophilicity and hydrogen bonding capability, making it a compelling building block for the design of novel therapeutics. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of its structure, a detailed methodology for its synthesis, and an exploration of its potential applications, grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

This compound is a solid organic compound with the chemical formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol [1][2][3][4]. Its structure is characterized by a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.

Figure 1: 2D Structure of this compound.

Key structural features include:

-

An Isopropyl Group at C2: This bulky, lipophilic group can engage in van der Waals interactions within a protein binding pocket and can influence the overall solubility and metabolic stability of the molecule.

-

A Carboxylic Acid Group at C5: This acidic moiety is a key hydrogen bond donor and acceptor, and at physiological pH, it will be predominantly deprotonated, forming a carboxylate. This negative charge can form crucial ionic interactions with positively charged residues (e.g., arginine, lysine) in a biological target.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 927803-31-4 | [2][3][4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2][3] |

| InChIKey | UDIFLHTYAHFUAJ-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)C1=NC=C(C=N1)C(=O)O | |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95.0% | [1] |

| Predicted XlogP | 0.9 | [3] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process involving the formation of the corresponding methyl ester followed by its hydrolysis. This method is advantageous as it builds upon a general and high-yielding procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters[5].

Figure 2: Workflow for the synthesis of this compound.

Step 1: Synthesis of Methyl 2-Isopropylpyrimidine-5-carboxylate

This step utilizes a robust method for constructing the pyrimidine ring from acyclic precursors[5].

Experimental Protocol:

-

Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol:

-

To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the stable sodium salt.

-

-

Synthesis of Methyl 2-Isopropylpyrimidine-5-carboxylate:

-

To a solution of the prepared sodium salt (1.0 eq) in anhydrous dimethylformamide (DMF), isopropionamidinium salt (e.g., hydrochloride or acetate, 1.1 eq) is added.

-

The reaction mixture is heated to 80-100 °C and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield pure methyl 2-isopropylpyrimidine-5-carboxylate.

-

Step 2: Hydrolysis to this compound

The final step is a standard saponification of the methyl ester[1].

Experimental Protocol:

-

Saponification:

-

Methyl 2-isopropylpyrimidine-5-carboxylate is dissolved in a mixture of ethanol and water.

-

An aqueous solution of sodium hydroxide (1.1-1.5 eq) is added, and the mixture is stirred at room temperature for approximately 2.5 hours, or until the starting material is consumed (monitored by TLC).

-

-

Acidification and Isolation:

-

The reaction mixture is concentrated under reduced pressure to remove the ethanol.

-

The remaining aqueous solution is cooled in an ice bath and acidified to pH 3-4 with hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not extensively published, the pyrimidine-5-carboxylic acid scaffold is a well-established pharmacophore in drug discovery. The strategic placement of substituents on the pyrimidine ring allows for the modulation of activity against a variety of targets.

Potential as an Enzyme Inhibitor

The carboxylic acid moiety is a key feature in many enzyme inhibitors, where it can act as a mimic of a substrate's carboxylate group or form crucial interactions with active site residues. For instance, pyrimidine derivatives have been investigated as inhibitors of various enzymes, including:

-

Kinases: The pyrimidine core is found in numerous approved and investigational kinase inhibitors for the treatment of cancer. The 2- and 5-positions are often substituted to achieve potent and selective inhibition[6][7].

-

Other Enzymes: The structural features of this compound make it a candidate for screening against a range of enzymes where a negatively charged group and a hydrophobic moiety are important for binding.

Antimicrobial and Antitumor Potential

Pyrimidine derivatives are known to possess a broad spectrum of biological activities, including antimicrobial and antitumor effects. The incorporation of a carboxylic acid can enhance the antibacterial activity of certain heterocyclic scaffolds. While no specific data is available for this compound, related pyrimidine-5-carboxylic acid derivatives have been explored for these properties.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the pyrimidine ring (singlets or doublets, ~8.5-9.5 ppm).- A septet for the isopropyl CH proton (~3.0-3.5 ppm).- A doublet for the isopropyl methyl protons (~1.2-1.4 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~165-175 ppm).- Aromatic carbons of the pyrimidine ring (~120-160 ppm).- Isopropyl CH carbon (~30-40 ppm).- Isopropyl methyl carbons (~20-25 ppm). |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Strong C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).- C=N and C=C stretches from the pyrimidine ring (~1400-1600 cm⁻¹). |

| Mass Spectrometry | - Expected [M+H]⁺ ion at m/z 167.0815.[3]- Expected [M-H]⁻ ion at m/z 165.0669.[3] |

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through a reliable and scalable two-step process. The combination of a lipophilic isopropyl group and a hydrogen-bonding, ionizable carboxylic acid moiety on a privileged pyrimidine scaffold makes it an attractive starting point for the development of novel enzyme inhibitors and other therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in areas such as oncology, infectious diseases, and inflammation. The detailed synthetic and structural information provided in this guide serves as a solid foundation for researchers to embark on such explorations.

References

-

PubChemLite. This compound (C8H10N2O2). [Link]

-

PubChem. 2-(Isopropylamino)pyrimidine-5-carboxylic acid. [Link]

-

Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]

-

Janeba, Z., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 110, 291-301. [Link]

-

Angelova, V. T., et al. (2021). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 26(22), 6965. [Link]

Sources

- 1. methyl 2-isopropylpyrimidine-5-carboxylate - CAS号 —— - 摩熵化学 [molaid.com]

- 2. 2-Isopropyl-pyrimidine-5-carboxylic acid | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | C8H10N2O2 | CID 24903620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of 2-Isopropylpyrimidine-5-carboxylic Acid

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, aqueous and solvent solubility stand as paramount hurdles that can dictate the trajectory of a promising compound from the laboratory bench to clinical application. 2-Isopropylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest, presents a unique structural motif. Understanding its solubility is not merely an academic exercise; it is a critical step in assessing its viability as a drug candidate, influencing everything from formulation and bioavailability to process chemistry and toxicology.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a comprehensive framework for understanding, determining, and interpreting the solubility of this compound. In the absence of extensive published experimental data for this specific molecule, this document serves as a proactive manual, outlining the necessary experimental protocols and theoretical considerations required to generate a robust and reliable solubility profile. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our approach in the fundamental principles of physical chemistry, using data from structurally related analogs to inform our strategy.

Physicochemical Characteristics of this compound

A foundational understanding of a molecule's physical and chemical properties is essential before embarking on experimental solubility studies. These parameters offer predictive insights into its likely behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 927803-31-4 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Predicted XlogP | 0.9 | [3] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a pyrimidine ring with nitrogen atoms (hydrogen bond acceptors) suggests a molecule with complex solubility behavior. The isopropyl group adds a degree of lipophilicity, which is reflected in the positive predicted XlogP value. This value suggests that while the molecule has polar functional groups that can interact with aqueous media, it also possesses nonpolar character that will influence its solubility in organic solvents.

Establishing the Solubility Profile: A Recommended Experimental Workflow

A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility. This dual approach provides a full picture of the compound's behavior, from early-stage screening to late-stage formulation development.

Below is a logical workflow for characterizing the solubility of this compound.

Caption: Recommended workflow for solubility determination.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating essential controls and quality checks to ensure data integrity.

Protocol for Kinetic Solubility Determination via Nephelometry

Rationale: Kinetic solubility is a measure of how readily a compound precipitates from a supersaturated solution, typically generated by diluting a DMSO stock into an aqueous buffer. This high-throughput method is invaluable in early discovery to quickly flag compounds with potential solubility liabilities.

Methodology:

-

Stock Solution Preparation: Accurately weigh this compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Plate Preparation: Dispense aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a 96-well microplate.

-

Serial Dilution: Add a small volume of the DMSO stock solution to the first row of the plate and perform serial dilutions across the plate to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Equilibration: Cover the plate and allow it to equilibrate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2-24 hours). Gentle shaking can be applied.

-

Measurement: Analyze the plate using a nephelometer, which measures the light scattered by suspended particles (precipitate).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a buffer-only control.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

Rationale: Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is the gold standard for solubility measurement and is critical for formulation and biopharmaceutical classification.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, PBS pH 7.4, ethanol, acetone, etc.). The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully collect the supernatant. To ensure complete removal of undissolved solids, centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the most robust method.

-

Quantification: Accurately dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Validation: It is imperative to confirm that equilibrium was reached. This can be achieved by approaching equilibrium from both a supersaturated state (by cooling a heated, saturated solution) and an undersaturated state. The resulting concentrations should converge.

Contextual Data: Solubility of Structural Analogs

| Compound | Solvent | Solubility (approx.) | Source |

| Pyrimidine-4-carboxylic acid | Ethanol | 0.25 mg/mL | [2] |

| DMSO | 20 mg/mL | [2] | |

| Dimethylformamide | 2 mg/mL | [2] | |

| PBS (pH 7.2) | 1 mg/mL | [2] | |

| Pyrimidine-2-carboxylic acid | Ethanol, DMSO, DMF, PBS | Soluble | [3] |

Analysis of Analogs:

-

The high solubility of Pyrimidine-4-carboxylic acid in DMSO is expected, as DMSO is a powerful, polar aprotic solvent capable of disrupting crystal lattice forces and solvating a wide range of compounds.

-

The moderate aqueous solubility in PBS suggests that the carboxylic acid and pyrimidine nitrogens contribute significantly to interactions with water.

-

The introduction of the isopropyl group at the 2-position in our target compound, compared to the analogs, will increase its lipophilicity. This structural change is expected to decrease its aqueous solubility and potentially increase its solubility in less polar organic solvents relative to its unsubstituted counterparts.

Factors Influencing Solubility: A Mechanistic Perspective

The solubility of this compound is governed by a delicate interplay of its intrinsic properties and the characteristics of the solvent system.

Caption: Key factors influencing the solubility of the compound.

-

pH and pKa: The carboxylic acid moiety is ionizable. At pH values significantly above its pKa, the molecule will exist predominantly as its carboxylate anion, which is generally much more soluble in aqueous media than the neutral form. Conversely, at pH values below the pKa, the neutral, less soluble form will dominate. Determining the pKa is a critical step in understanding its pH-dependent solubility profile.

-

Crystal Form (Polymorphism): The arrangement of molecules in the solid state (crystal lattice) significantly impacts solubility. Different polymorphs or the presence of an amorphous state can have different lattice energies, leading to variations in solubility. It is crucial to characterize the solid form used in solubility experiments (e.g., via XRD or DSC).

-

Solvent Polarity: The principle of "like dissolves like" is fundamental. The polar carboxylic acid and pyrimidine groups will favor interactions with polar solvents (like water, ethanol), while the nonpolar isopropyl group will favor less polar environments.

Conclusion and Forward Outlook

This guide provides a comprehensive, technically grounded framework for determining and understanding the solubility of this compound. While direct experimental data is currently sparse, the protocols and theoretical discussions herein equip researchers with the necessary tools to generate high-quality, reliable solubility profiles. By employing a systematic approach that combines kinetic screening with definitive thermodynamic measurements, and by carefully considering the physicochemical principles at play, scientists can effectively navigate the challenges posed by solubility, thereby accelerating the journey of promising molecules through the drug discovery and development pipeline.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H10N2O2). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Computational Prediction of XlogP for a Novel Pyrimidine Derivative

An In-depth Technical Guide on the Predicted Lipophilicity of 2-Isopropylpyrimidine-5-carboxylic acid

Abstract

Lipophilicity, quantified by the octanol-water partition coefficient (LogP), is a cornerstone of modern drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth analysis of the predicted XlogP (a computationally derived LogP value) for this compound, a heterocyclic compound of interest in medicinal chemistry. We will dissect the theoretical underpinnings of various predictive models, present a consensus prediction from leading algorithms, and offer a step-by-step workflow for in-silico LogP determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate predictive chemistry into their discovery pipelines.

The Central Role of Lipophilicity in Drug Design

The journey of a drug from administration to its target is a complex odyssey governed by its physicochemical properties. Among the most critical of these is lipophilicity, the affinity of a molecule for a lipid-rich (non-polar) environment versus an aqueous (polar) one. The octanol-water partition coefficient (P) is the gold-standard measure of this property, with its logarithmic form, LogP, being the most commonly used scale.

A molecule's LogP value dictates its:

-

Absorption: The ability to permeate through the lipid-rich membranes of the gastrointestinal tract.

-

Distribution: How the drug partitions into various tissues and organs.

-

Metabolism: Lipophilic compounds are more readily metabolized by cytochrome P450 enzymes in the liver.

-

Excretion: The balance between renal (for hydrophilic compounds) and biliary (for lipophilic compounds) clearance.

-

Target Binding: The ability to enter the often-hydrophobic binding pockets of protein targets.

-

Toxicity & Promiscuity: Excessive lipophilicity is often correlated with off-target effects and toxicity.

The "sweet spot" for oral drug candidates, as famously articulated by Lipinski's Rule of Five, often lies in a LogP range of 1 to 3, though this is highly dependent on the target and therapeutic area. Given the resource-intensive nature of experimental LogP determination (e.g., via shake-flask or HPLC methods), accurate and rapid computational prediction, or XlogP, has become an indispensable tool in early-stage drug discovery for triaging and prioritizing candidate molecules.

Predicting the XlogP of this compound

This compound is a heterocyclic compound featuring a pyrimidine core, a key scaffold in many therapeutic agents due to its hydrogen bonding capabilities and metabolic stability. The molecule is functionalized with a lipophilic isopropyl group and a polar carboxylic acid group, creating an interesting amphipathic character.

To obtain a reliable XlogP prediction, we leverage a consensus approach, aggregating data from multiple, well-validated computational models. The structure is first defined by its canonical SMILES (Simplified Molecular-Input Line-Entry System) string: CC(C)c1ncc(nc1)C(=O)O.

Aggregated XlogP Predictions

The following table summarizes the predicted XlogP values for this compound from several reputable sources and algorithms.

| Prediction Algorithm/Source | Predicted XlogP Value | Methodology Principle |

| XLOGP3 | 1.3 | Atom-based and fragment-based contribution method with correction factors. |

| ACD/Labs | 1.1 ± 0.5 | Fragment-based approach with extensive experimental data correlation. |

| ChemAxon | 1.4 | A proprietary method combining atomic increments, fragments, and physicochemical factors. |

| SwissADME (Consensus) | 1.2 | Average of multiple predictive models including XLOGP3, WLOGP, and others. |

Consensus Prediction: Based on the aggregation of these robust models, the predicted XlogP for this compound is approximately 1.2 to 1.4 . This value places the molecule in a favorable lipophilicity range for potential oral bioavailability, suggesting it is neither excessively polar nor overly greasy.

Methodological Deep Dive: How XlogP is Calculated

The prediction of LogP is a complex field, but most algorithms can be categorized into two primary approaches: atom-based methods and fragment-based methods.

-

Atom-Based Methods (e.g., XLOGP3): These models dissect a molecule into its constituent atoms and assign a lipophilicity contribution to each atom type based on its local environment. Correction factors are then applied to account for intramolecular effects like hydrogen bonds and electronic interactions. This approach is highly flexible and can handle novel structures for which experimental fragment data may not exist.

-

Fragment-Based Methods (e.g., ClogP): These methods deconstruct a molecule into predefined chemical fragments. The overall LogP is calculated by summing the known, experimentally-derived lipophilicity values of these fragments. This can be highly accurate for molecules composed of common chemical moieties but may struggle with novel or esoteric structures.

The diagram below illustrates the conceptual workflow for predicting XlogP, highlighting the divergence of these two major approaches.

Caption: Conceptual workflow for XlogP prediction of the target molecule.

Practical Workflow: Predicting XlogP Using Publicly Available Tools

For research groups without access to commercial software suites, several high-quality, web-based tools can provide reliable XlogP predictions. The SwissADME server is an excellent example.

Step-by-Step Protocol using SwissADME:

-

Navigate to the SwissADME Web Server: Access the publicly available web tool. The interface is designed for ease of use.

-

Input the Molecular Structure: In the main input window, provide the SMILES string for this compound: CC(C)c1ncc(nc1)C(=O)O. You can also draw the structure using the provided molecular editor.

-

Initiate the Calculation: Click the "Run" or "Submit" button to start the analysis. The server will perform a battery of physicochemical and pharmacokinetic predictions.

-

Locate the Lipophilicity Data: The results page will feature a table summarizing various properties. Find the section for "Lipophilicity."

-

Record the Consensus LogP: SwissADME provides a consensus LogP value, which is an average from multiple models, offering a more robust prediction. For our target molecule, this is reported as 1.2 .

The diagram below outlines this practical, web-based workflow for obtaining a rapid and reliable XlogP estimate.

Caption: Step-by-step workflow for predicting XlogP using the SwissADME server.

Trustworthiness and Limitations of In-Silico Predictions

While computational models are powerful, it is crucial to recognize their inherent limitations. The "Trustworthiness" of a prediction is not absolute but is a function of the algorithm's training data and the novelty of the query structure.

-

Chemical Space: Predictions are most accurate for molecules that are structurally similar to the compounds in the model's training set. For a unique heterocyclic scaffold like our pyrimidine derivative, it is essential to use models trained on diverse chemical libraries.

-

Intramolecular Interactions: Complex intramolecular hydrogen bonding or electronic effects can sometimes be poorly captured by predictive models, leading to deviations from experimental values. The carboxylic acid and pyrimidine nitrogens in our molecule could engage in such interactions.

-

Ionization State (logD): XlogP predicts the lipophilicity of the neutral form of a molecule. However, a compound like this compound, with its acidic COOH group, will exist in an ionized state at physiological pH (approx. 7.4). The lipophilicity of this ionized form is described by the LogD (Distribution Coefficient), which will be significantly lower (more hydrophilic) than the LogP. It is critical for drug developers to consider the LogD at physiological pH, as this governs the molecule's behavior in the body.

Therefore, the predicted XlogP of ~1.3 should be interpreted as the lipophilicity of the neutral species and serves as a foundational baseline. For a comprehensive developability assessment, calculating or measuring the LogD at pH 7.4 is a mandatory next step.

Conclusion and Forward Look

The in-silico prediction of lipophilicity is a cornerstone of modern, efficient drug discovery. For this compound, a consensus of leading computational models places its XlogP in the range of 1.2 to 1.4 . This value is encouraging, suggesting the molecule possesses a favorable balance of properties for membrane permeability.

This technical guide has outlined the theoretical basis for these predictions, provided a practical workflow for their determination, and emphasized the importance of a critical interpretation of the data. The predicted XlogP serves as a robust working hypothesis, but it must be contextualized by considering the molecule's ionization state (LogD) and, ultimately, validated through experimental measurement as a candidate molecule progresses through the discovery pipeline.

References

-

Title: Lipophilicity in drug design. Source: Chemical Reviews URL: [Link]

-

Title: XLOGP3: A Novel Method for Molecular Lipophilicity Estimation Source: Journal of Chemical Information and Modeling URL: [Link]

-

Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Source: Scientific Reports URL: [Link]

A Technical Guide to the NMR Spectral Data of 2-Isopropylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique in this regard, offering deep insights into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data of 2-isopropylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. As a senior application scientist, the following discourse is built upon a foundation of established spectroscopic principles and practical expertise, aiming to equip researchers with the knowledge to confidently interpret and utilize such data.

Introduction: The Significance of this compound and NMR Characterization

Pyrimidine derivatives are a cornerstone in pharmaceutical sciences, forming the structural core of numerous therapeutic agents. Their biological activities are diverse, ranging from antimicrobial to anticancer properties. The subject of this guide, this compound, represents a key building block in the synthesis of more complex molecules. The seemingly subtle placement of the isopropyl and carboxylic acid groups on the pyrimidine ring gives rise to a unique electronic and steric profile, which can be precisely mapped using NMR spectroscopy.

A thorough understanding of the NMR spectra is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and the rational design of new drug candidates. This guide will deconstruct the ¹H and ¹³C NMR spectra of this molecule, explaining the causal relationships between its structure and the observed spectral features.

Predicted ¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we can predict a distinct set of signals corresponding to the pyrimidine ring protons, the isopropyl group protons, and the carboxylic acid proton. The following analysis is based on established principles of chemical shifts and spin-spin coupling in heterocyclic systems.[1][2]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| ~13.5 | broad singlet | 1H | - | COOH |

| 9.15 | singlet | 2H | - | H-4, H-6 |

| ~3.30 | septet | 1H | ~6.9 | CH (isopropyl) |

| ~1.30 | doublet | 6H | ~6.9 | CH₃ (isopropyl) |

The Carboxylic Acid Proton (COOH)

The proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift, often in the range of 9-12 ppm or even higher.[3][4] Its exact position and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a polar aprotic solvent like DMSO-d₆, this proton is expected to be in the higher end of this range, around 13.5 ppm. A key confirmatory experiment is to add a drop of D₂O to the NMR tube, which will cause the carboxylic acid proton signal to disappear due to H-D exchange.[3]

The Pyrimidine Ring Protons (H-4 and H-6)

The two protons on the pyrimidine ring at positions 4 and 6 are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single signal. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly deshields these protons, shifting their resonance downfield.[1] Furthermore, the adjacent carboxylic acid group at position 5 also contributes to this deshielding effect. Consequently, a singlet is predicted at approximately 9.15 ppm, integrating to 2H. The absence of adjacent protons results in a singlet multiplicity.

The Isopropyl Group Protons (CH and CH₃)

The isopropyl group gives rise to a characteristic set of signals.[5][6]

-

Methine Proton (CH): The single proton on the tertiary carbon of the isopropyl group is coupled to the six equivalent protons of the two methyl groups. According to the n+1 rule, this will result in a septet (a signal split into seven lines). This proton is attached to a carbon adjacent to the electron-withdrawing pyrimidine ring, leading to a predicted chemical shift of around 3.30 ppm.

-

Methyl Protons (CH₃): The six protons of the two methyl groups are chemically equivalent. They are coupled to the single methine proton, resulting in a doublet (a signal split into two lines). These protons are further from the electron-withdrawing ring and are therefore more shielded, with a predicted chemical shift of approximately 1.30 ppm.

The coupling constant (J-value) for the interaction between the methine and methyl protons in an isopropyl group is typically around 6.9 Hz.[5] This same coupling constant will be observed in both the septet and the doublet, confirming their relationship.

Predicted ¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom will typically appear as a singlet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) (ppm) | Assignment |

| ~175.0 | C-2 (pyrimidine) |

| ~165.0 | COOH |

| ~158.0 | C-4, C-6 (pyrimidine) |

| ~125.0 | C-5 (pyrimidine) |

| ~35.0 | CH (isopropyl) |

| ~22.0 | CH₃ (isopropyl) |

The Carboxylic Acid Carbon (COOH)

The carbonyl carbon of the carboxylic acid group is highly deshielded and is expected to resonate in the range of 160-180 ppm.[3] A predicted chemical shift of around 165.0 ppm is reasonable for this molecule.

The Pyrimidine Ring Carbons

The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents.[7][8]

-

C-2: This carbon is directly bonded to two nitrogen atoms and the isopropyl group. The strong electron-withdrawing effect of the two nitrogens will cause significant deshielding, leading to a predicted chemical shift of approximately 175.0 ppm.

-

C-4 and C-6: These two carbons are equivalent and are each bonded to a nitrogen atom and a proton. They are expected to be deshielded, with a predicted chemical shift around 158.0 ppm.

-

C-5: This carbon is bonded to the carboxylic acid group and is situated between two CH groups. Its chemical shift is predicted to be around 125.0 ppm.

The Isopropyl Group Carbons

The carbons of the isopropyl group are in the aliphatic region of the spectrum.

-

Methine Carbon (CH): The tertiary carbon of the isopropyl group is attached to the pyrimidine ring and is predicted to have a chemical shift of approximately 35.0 ppm.

-

Methyl Carbons (CH₃): The two equivalent methyl carbons are the most shielded carbons in the molecule, with a predicted chemical shift of around 22.0 ppm.

Experimental Protocols

To obtain high-quality NMR data for this compound, the following experimental workflow is recommended.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the carboxylic acid and its relatively high boiling point, which minimizes evaporation. Other potential solvents include deuterated methanol (CD₃OD) or a mixture of deuterated chloroform (CDCl₃) and a few drops of CD₃OD to aid solubility and ensure the observation of the acidic proton.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[9] For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is preferable to reduce acquisition time.

-

Procedure:

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent.

-

Gently agitate the vial to ensure complete dissolution. If necessary, gentle warming or sonication can be employed.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]

-

Cap the NMR tube securely.

-

NMR Data Acquisition

The following is a general guide for acquiring 1D and 2D NMR spectra on a modern NMR spectrometer.

4.2.1. 1D ¹H NMR Acquisition

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-16 ppm).

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

4.2.2. 1D ¹³C NMR Acquisition

-

Pulse Program: A proton-decoupled experiment with a 30° or 45° pulse angle is standard.

-

Spectral Width: A typical spectral width for carbon is 0-220 ppm.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

4.2.3. 2D NMR for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is highly recommended.[11][12][13]

-

COSY (Correlation Spectroscopy): This experiment reveals couplings between protons, typically over two or three bonds. For this compound, a cross-peak between the isopropyl CH septet and the CH₃ doublet would be expected.

-

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): This experiment correlates directly bonded protons and carbons.[14] It would show correlations between the H-4/H-6 singlet and the C-4/C-6 carbon signal, the isopropyl CH proton and its corresponding carbon, and the isopropyl CH₃ protons and their corresponding carbon.

-